Dodecyl 12-hydroxyoctadecanoate
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Overview
Description
Dodecyl 12-hydroxyoctadecanoate is a chemical compound that belongs to the class of hydroxy fatty acids. It is derived from 12-hydroxyoctadecanoic acid, which is a hydroxy fatty acid with a hydroxyl group at the 12th carbon position. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl 12-hydroxyoctadecanoate typically involves the esterification of 12-hydroxyoctadecanoic acid with dodecanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly catalysts and solvents is being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Dodecyl 12-hydroxyoctadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Dodecyl 12-hydroxyoctadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: It serves as a model compound for studying lipid metabolism and enzyme interactions.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: It is utilized in the production of lubricants, cosmetics, and biodegradable plastics .
Mechanism of Action
The mechanism of action of dodecyl 12-hydroxyoctadecanoate involves its interaction with lipid membranes and proteins. The hydroxyl group allows it to form hydrogen bonds with other molecules, while the long hydrocarbon chain provides hydrophobic interactions. These properties enable it to act as an emulsifier, stabilizing mixtures of oil and water. Additionally, it can modulate the activity of enzymes involved in lipid metabolism by altering the lipid environment .
Comparison with Similar Compounds
Similar Compounds
12-Hydroxyoctadecanoic acid: The parent compound with a hydroxyl group at the 12th carbon position.
12-Hydroxystearic acid: Another hydroxy fatty acid with similar properties.
Dodecyl stearate: An ester of stearic acid and dodecanol, lacking the hydroxyl group
Uniqueness
Dodecyl 12-hydroxyoctadecanoate is unique due to the presence of both a hydroxyl group and a long hydrocarbon chain. This combination imparts both hydrophilic and hydrophobic properties, making it an effective surfactant and emulsifier. Additionally, its ability to undergo various chemical reactions allows for its modification and use in diverse applications .
Properties
CAS No. |
108660-77-1 |
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Molecular Formula |
C30H60O3 |
Molecular Weight |
468.8 g/mol |
IUPAC Name |
dodecyl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C30H60O3/c1-3-5-7-9-10-11-14-17-20-24-28-33-30(32)27-23-19-16-13-12-15-18-22-26-29(31)25-21-8-6-4-2/h29,31H,3-28H2,1-2H3 |
InChI Key |
XHSQYKQODZLOCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCCCCCC(CCCCCC)O |
Origin of Product |
United States |
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